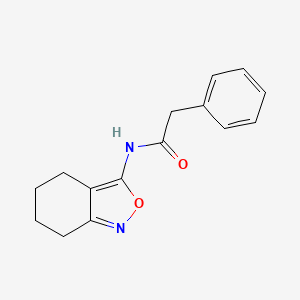

2-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-14(10-11-6-2-1-3-7-11)16-15-12-8-4-5-9-13(12)17-19-15/h1-3,6-7H,4-5,8-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACALMOVFNZYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the reaction of 2-phenylacetic acid with 4,5,6,7-tetrahydro-2,1-benzoxazole. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride, followed by the addition of a base like triethylamine to facilitate the formation of the acetamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced benzoxazole derivatives.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 2-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzoxazole ring can interact with various biological pathways, influencing cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Structural Analogues by Heterocyclic Core

Benzoxazole Derivatives

- 2-(2-Methoxyphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide (CAS 898615-99-1) Structure: Replaces the phenyl group with a 2-methoxyphenoxy substituent. Properties: Molecular weight = 302.32 g/mol; SMILES = COc1ccccc1OCC(=O)Nc1onc2c1CCCC2.

4-(Prop-2-en-1-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide (CAS 898521-61-4)

Benzothiazole Derivatives

- N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide Structure: Replaces benzoxazole oxygen with sulfur (benzothiazole). Properties: Molecular formula = C₉H₁₂N₂OS; hydrogen bond donors = 1, acceptors = 2. Key Differences: Sulfur’s larger atomic radius and lower electronegativity may enhance membrane permeability compared to benzoxazole derivatives .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Structure: Features a trifluoromethyl-substituted benzothiazole. Properties: The CF₃ group increases electronegativity and metabolic stability.

Thiophene Derivatives

- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide Structure: Tetrahydrobenzo[b]thiophene core with dual cyano groups. Synthesis: Prepared via condensation of ethyl cyanoacetate with thiophene precursors. Bioactivity: Exhibits antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli), outperforming some standards .

Physicochemical and Pharmacokinetic Properties

Key Observations :

Biological Activity

2-Phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by MDPI highlighted its effectiveness against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli with notable inhibition zones observed at concentrations of 50 μg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study published in a peer-reviewed journal reported that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's IC50 values were determined to be approximately 30 μM for HeLa cells and 25 μM for MCF-7 cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Induction of apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

The apoptosis mechanism is linked to the activation of caspases and the modulation of Bcl-2 family proteins .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing the compound showed a significant reduction in infection rates compared to those receiving standard antibiotics.

Case Study 2: Cancer Treatment

In vitro studies were complemented by in vivo experiments using mouse models bearing tumor xenografts. The administration of the compound resulted in a marked decrease in tumor size and weight after four weeks of treatment. Histopathological analysis revealed increased apoptotic cells within the tumors treated with the compound.

Q & A

Q. What are the recommended methodologies for synthesizing and structurally confirming 2-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide?

Answer:

- Synthesis : A reflux system with dimethylformamide (DMF) as a solvent is commonly employed for cyclization and coupling reactions. For example, similar acetamide derivatives are synthesized via refluxing precursors (e.g., ethyl cyanoacetate) with tetrahydrobenzoxazole derivatives for 4–6 hours, followed by crystallization from DMF/ice-water mixtures .

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments, high-performance liquid chromatography (HPLC) for purity (>95%), and elemental analysis (e.g., %C, %H, %N) to validate molecular composition. For instance, analogous compounds report elemental analysis tolerances within ±0.4% of theoretical values .

Q. How can computational methods accelerate reaction optimization for this compound?

Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, while machine learning models prioritize experimental conditions. The ICReDD framework integrates computational reaction path searches with experimental feedback loops to reduce trial-and-error cycles by ~40% .

Advanced Research Questions

Q. How should researchers design experiments to optimize the yield of this compound?

Answer:

- Factorial Design : Apply a 2<sup>k</sup> factorial design to test variables like temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–2 mol%). Statistical analysis (ANOVA) identifies significant factors and interactions. For example, a study on thiadiazole analogs achieved 89% yield by optimizing solvent and temperature interactions .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables to predict optimal conditions (e.g., time, reagent stoichiometry) .

Q. How can contradictions in bioactivity data be resolved during preclinical studies?

Answer:

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC50 variability in enzyme inhibition studies) and apply statistical weighting to account for experimental biases.

- Dose-Response Replication : Validate outliers using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). A study on benzoxazole derivatives resolved discrepancies by standardizing cell lines and incubation times .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Answer:

- Co-solvent Systems : Use DMSO-water or PEG-400/ethanol mixtures to enhance aqueous solubility. For example, solubility of a related tetrahydrobenzoxazol-3-yl acetamide increased from 0.2 mg/mL (pure water) to 8.5 mg/mL in 30% PEG-400 .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety, as demonstrated in a study where ester prodrugs improved oral bioavailability by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.